Benzeneruthenium(II) chloride dimer
Overview
Description
The benzeneruthenium(II) chloride dimer is a type of diruthenium complex where two ruthenium atoms are bridged by ligands, which can include benzoate derivatives and chloride ions. These complexes are of interest due to their unique structural, magnetic, and electrochemical properties, which can be tuned by varying the substituents on the benzoate ligands.
Synthesis Analysis
The synthesis of various paddlewheel diruthenium(II, II) complexes has been achieved by reacting ruthenium precursors with different chloro- and fluoro-substituted benzoate ligands. These reactions typically yield tetrahydrofuran (THF) adducts with the general formula [Ru2(ClxPhCO2)4(THF)2], where ClxPhCO2(-) represents the chloro-substituted benzoate ligands . Similarly, the synthesis of a novel "quasi-meso" dinuclear η6-benzene-ruthenium(II) complex with chiral salicylaldiminato ligands has been reported, demonstrating the versatility of ruthenium complexes in forming chiral structures .
Molecular Structure Analysis
The molecular structure of these complexes has been extensively characterized using X-ray crystallography. For instance, the μ-oxo-bis[(octaethylporphinato)ruthenium(IV) chloride] benzene solvate exhibits a binuclear coordination group with explicit linear Ru–O–Ru bonds and a planar porphinato core . Additionally, the chloride-bridged chain complex of dinuclear ruthenium(II,III) 3,4,5-tri(ethoxy-d5)benzoate forms a zigzag chain molecule with bridging chloride ligands at axial positions .
Chemical Reactions Analysis
The reactivity of these complexes can be influenced by the ligands present. For example, the "quasi-meso" dinuclear η6-benzene-ruthenium(II) complex with chiral salicylaldiminato ligands shows reactivity towards water in acetone, suggesting that the coordination environment can affect the chemical behavior of the complex . The chloride ligands in these complexes can also participate in bridging between ruthenium centers, as seen in the chain complex of dinuclear ruthenium(II,III) .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzeneruthenium(II) chloride dimers are closely related to their molecular structure and the nature of their ligands. The redox potential of these complexes can be tuned over a wide range by substituting the benzoate ligands with chlorine or fluorine atoms, affecting both the solid-state structure and the solution-phase behavior . The magnetic properties and electrochemistry are also dependent on the ligand environment, as demonstrated by the various chloro- and fluoro-substituted benzoate ligands studied . The electric deflection measurements of the benzene dimer indicate that it is a polar species, which may have implications for the properties of related benzeneruthenium(II) chloride dimers .
Scientific Research Applications
Formation of Ruthenium Phosphine Complexes
Benzeneruthenium(II) chloride dimer is used in the formation of ruthenium phosphine complexes. Hydrogenation of benzeneruthenium(II) chloride dimer in the presence of acylphosphine ligands leads to ruthenium(II)–benzyl phosphine complexes through selective reduction of the carbonyl group to a methylene unit under mild conditions (Gowrisankar et al., 2014).
Synthesis of Ruthenium(II) η5-Dienyl Compounds
In the presence of base, the dimeric complex di-μ-chlorodichloro-bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV) reacts with cyclic and acyclic dienes to form bis(η5-dienyl)ruthenium(II) compounds. These reactions yield high yields of crystalline yellow compounds, which can be converted into half-sandwich complexes and used as precursors for efficient enantioselective hydrogenation catalysts (Bauer et al., 2000).
Cytotoxicity Studies
A systematic study on the cytotoxic potency of dimeric metal precursors, including benzeneruthenium(II) chloride dimer, was conducted in human cancer cell lines. These precursors, commonly used for complex synthesis, showed varying levels of cytotoxicity, with ruthenium(II) dimers exhibiting very low or undetectable activity at applicable concentrations (Geisler et al., 2022).
Synthesis of Conducting Ruthenium Oxide Films
The benzeneruthenium(II) chloride dimer has been used in electrochemical deposition to create conducting films of hydrated ruthenium oxide. This process is significant for applications in catalysis, including water oxidation, light-induced water electrolysis, and as an active anode electrocatalyst constituent (Anderson & Warren, 1984).
Enantioselective Synthesis of P-stereogenic Phosphines
Ruthenium(II) catalysts have been developed for the enantioselective alkylation of chiral racemic secondary phosphines using benzeneruthenium(II) chloride dimer. This process involves the formation of nucleophilic phosphido species, leading to dynamic kinetic asymmetric alkylation, which is significant in the synthesis of chiral compounds (Chan et al., 2009).
properties
IUPAC Name |
benzene;dichlororuthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXMUPKIEHNBNQ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl4Ru2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449898 | |
Record name | Benzeneruthenium(II) chloride dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneruthenium(II) chloride dimer | |
CAS RN |
37366-09-9 | |
Record name | Benzeneruthenium(II) chloride dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneruthenium(II) Chloride Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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